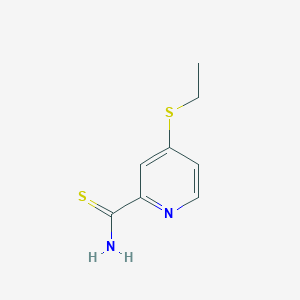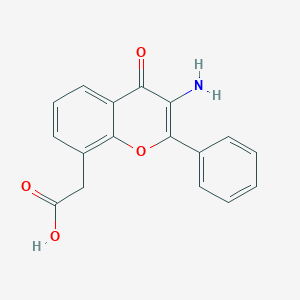
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid, also known as AOPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AOPC belongs to the family of chromenone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory effects, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to possess antioxidant and anticancer properties. Studies have demonstrated that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can scavenge free radicals and protect cells against oxidative stress, which is implicated in many chronic diseases, including cancer. 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in laboratory experiments. However, one of the limitations of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid. One area of interest is the development of novel derivatives of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid with improved solubility and bioavailability. Another potential direction is the investigation of the anticancer properties of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid and its potential applications in the treatment of other inflammatory and immune-related diseases.
Synthesemethoden
The synthesis of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid involves a multistep process that begins with the reaction of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst to form a chromenone intermediate. The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazone, which is subsequently oxidized to the final product, 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research involves the use of 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid as an anti-inflammatory agent. Studies have shown that 2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
Eigenschaften
CAS-Nummer |
163977-85-3 |
|---|---|
Produktname |
2-(3-Amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-(3-amino-4-oxo-2-phenylchromen-8-yl)acetic acid |
InChI |
InChI=1S/C17H13NO4/c18-14-15(21)12-8-4-7-11(9-13(19)20)16(12)22-17(14)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
InChI-Schlüssel |
OOAPEBJZOWKYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)N |
Synonyme |
4H-1-Benzopyran-8-aceticacid,3-amino-4-oxo-2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



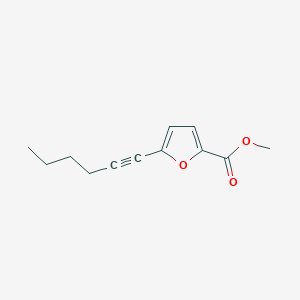
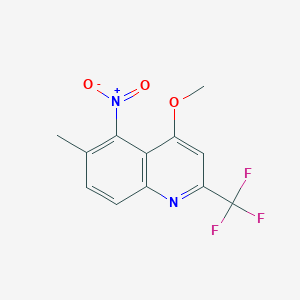
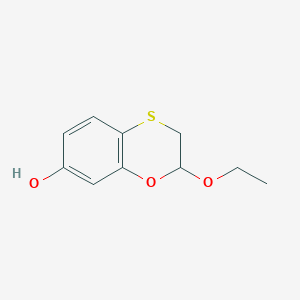
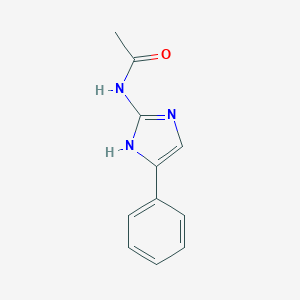
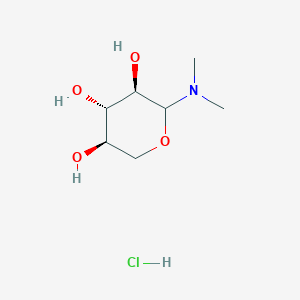
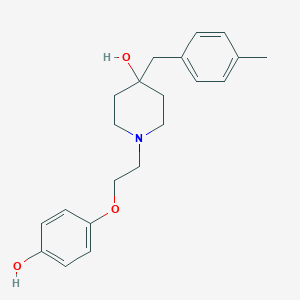
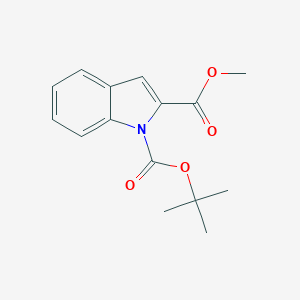
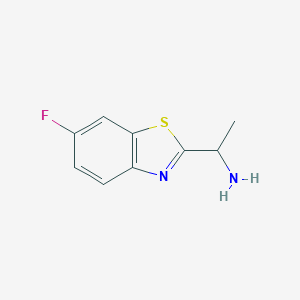

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
